2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-14-7-10-22(11-8-14)18(23)12-24-16-5-3-2-4-15(16)19/h2-6,9,14H,7-8,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVILRTBHBNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidinyl group, and the introduction of the fluorophenoxy moiety. Common reagents and conditions used in these steps may include:
Formation of Piperidine Ring: Cyclization reactions using amines and aldehydes or ketones.
Attachment of Pyrimidinyl Group: Nucleophilic substitution reactions using pyrimidinyl halides.
Introduction of Fluorophenoxy Moiety: Etherification reactions using fluorophenols and alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, or sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Overview
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound classified as a piperidine derivative. This compound has attracted attention in various fields of research due to its potential pharmacological properties, particularly its interactions with biological targets. The following sections detail its applications in scientific research, including chemistry, biology, and medicine.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
This compound is utilized as a probe to study biological pathways and interactions. It can modulate the activity of specific molecular targets such as enzymes or receptors, leading to various biological effects. For instance:
- Enzyme Inhibition : In vitro assays have demonstrated that this compound inhibits enzyme activity in a concentration-dependent manner, suggesting potential utility in drug development targeting metabolic pathways.
- Receptor Binding : Binding affinity studies have shown significant interaction with dopamine receptors, indicating its potential role in neuropharmacology.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may exhibit:
- Antagonistic Effects : It may act as an antagonist at certain receptors, influencing neurotransmitter systems.
- Inhibitory Activity : It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could have therapeutic implications in conditions like cancer or metabolic disorders.
Inhibition Studies
Research has demonstrated that this compound can inhibit enzyme activity effectively in vitro. This suggests its potential use in developing drugs targeting metabolic pathways.
Receptor Binding Assays
Studies investigating the binding affinity of this compound to dopamine receptors indicate significant interactions that could lead to new insights into neuropharmacology and potential treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Structural and Physicochemical Properties
- Stability: NMR studies on analogs like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone reveal that substituents near the ethanone moiety influence isomerization rates. The 2-fluorophenoxy group in the target compound may stabilize conformational isomers, reducing metabolic degradation .
Biological Activity
Overview
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound's IUPAC name is 2-(2-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone, and it has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O3 |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2034306-27-7 |
| InChI Key | PMZVILRTBHBNKP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using amines and aldehydes or ketones.
- Attachment of Pyrimidinyl Group : Nucleophilic substitution reactions using pyrimidinyl halides.
- Introduction of Fluorophenoxy Moiety : Etherification reactions using fluorophenols and alkyl halides.
These methods ensure high yields and purity, which are crucial for biological testing.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. The fluorophenoxy group enhances binding affinity to receptors, while the piperidinylmethyl group influences pharmacokinetics .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antagonistic Effects : It may act as an antagonist at certain receptors, potentially influencing neurotransmitter systems.
- Inhibitory Activity : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in conditions like cancer or metabolic disorders.
Case Studies
- Inhibition Studies : In vitro assays demonstrated that this compound inhibited enzyme activity in a concentration-dependent manner, suggesting potential utility in drug development targeting metabolic pathways .
- Receptor Binding Assays : Binding affinity studies showed significant interaction with dopamine receptors, indicating its potential role in neuropharmacology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Key Differences |
|---|---|
| 2-(2-Fluorophenoxy)-1-(4-piperidinyl)ethanone | Lacks the pyrimidinyl group |
| 2-(2-Fluorophenoxy)-1-(4-((2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | Contains a chloropyrimidinyl group instead |
The presence of both the fluorophenoxy and methylpyrimidinyl groups in this compound may confer specific pharmacological properties not observed in similar compounds.
Q & A
Basic: What synthetic challenges are encountered in preparing 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, and how are they addressed?
Methodological Answer:
The synthesis involves multi-step reactions, including fluorophenoxy group coupling, piperidine functionalization, and pyrimidine ring formation. Key challenges include:
- Regioselectivity : Ensuring correct substitution on the piperidine ring (e.g., avoiding N- vs. O-alkylation). Use of protecting groups (e.g., Boc for amines) and controlled reaction temperatures (0–5°C for sensitive intermediates) improves selectivity .
- Purification : The compound’s lipophilicity (suggested by fluorine and aromatic rings) complicates crystallization. Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is recommended .
- Yield Optimization : Low yields in coupling steps (e.g., etherification) are mitigated by catalysts like K₂CO₃ in DMF or phase-transfer agents .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
SAR studies require systematic structural modifications and parallel biological testing:
- Core Modifications : Vary substituents on the pyrimidine (e.g., replace 2-methyl with ethyl) or piperidine (e.g., introduce sp³-hybridized carbons) to assess steric/electronic effects .
- Functional Group Swaps : Replace the fluorophenoxy group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate receptor binding .
- Biological Assays : Test modified analogs against target enzymes (e.g., kinases) via fluorescence polarization assays or cellular models (e.g., cancer cell lines) to quantify IC₅₀ values .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity trends .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine substitution pattern) and detects impurities. For example, aromatic protons in the 6.5–8.5 ppm range validate fluorophenoxy attachment .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected ~345.4 g/mol) and detects isotopic patterns (e.g., chlorine adducts) .
- HPLC-PDA : Purity >95% is verified using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or divergent structural analogs. Strategies include:
- Standardized Assay Protocols : Adopt consensus methods (e.g., CellTiter-Glo® for cytotoxicity) to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to identify trends .
- Counter-Screening : Test the compound against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
- Structural Validation : Confirm batch-to-batch consistency via XRD or 2D NMR to ensure activity differences are not artifactual .
Basic: What in vitro models are suitable for initial pharmacological profiling of this compound?
Methodological Answer:
- Enzyme Inhibition : Use recombinant kinases (e.g., EGFR, PI3K) in fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition .
- Cell Viability : Screen against cancer lines (e.g., MCF-7, HeLa) using resazurin reduction assays to assess cytotoxicity .
- Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability. A Papp >1×10⁻⁶ cm/s suggests favorable absorption .
Advanced: What experimental designs are recommended for in vivo efficacy and toxicity studies?
Methodological Answer:
- Dose Escalation : Use a 3+3 design in rodent models to determine maximum tolerated dose (MTD) and dose-limiting toxicities .
- Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis to calculate AUC, t½, and clearance .
- Toxicogenomics : Perform RNA-seq on liver/kidney tissues post-treatment to identify off-target gene expression changes .
- Behavioral Models : For CNS targets, use forced swim tests (depression) or Morris water maze (cognitive effects) .
Basic: How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?
Methodological Answer:
- Computational Prediction : Use tools like MarvinSketch (ChemAxon) to estimate logP (predicted ~3.2) and pKa (basic piperidine N: ~8.5) .
- Experimental Measurement : Determine solubility via shake-flask method (e.g., in PBS pH 7.4) and logP via HPLC retention time correlation .
- Thermal Analysis : DSC/TGA identifies melting points (if crystalline) and decomposition thresholds for storage stability .
Advanced: What strategies elucidate the compound’s mechanism of action when target receptors are unknown?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable analog to identify binding proteins in cell lysates .
- CRISPR Screening : Perform genome-wide knockout screens in sensitive cell lines to pinpoint synthetic lethal genes .
- Pathway Analysis : Integrate phosphoproteomics (e.g., LC-MS/MS) and transcriptomics (RNA-seq) to map affected signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
